molecular formula C11H14ClN B8394493 6-Chloro-5-propylindoline

6-Chloro-5-propylindoline

Cat. No.: B8394493
M. Wt: 195.69 g/mol
InChI Key: IHGFGCFFVFSOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-propylindoline is a synthetic indoline derivative characterized by a saturated bicyclic structure (indoline core) substituted with a chlorine atom at position 6 and a propyl group at position 4. The indoline scaffold distinguishes it from indole derivatives by its reduced aromaticity due to the saturated six-membered ring, which may influence its electronic properties, reactivity, and biological interactions.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

6-chloro-5-propyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H14ClN/c1-2-3-8-6-9-4-5-13-11(9)7-10(8)12/h6-7,13H,2-5H2,1H3

InChI Key

IHGFGCFFVFSOBT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C2C(=C1)CCN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Core Structure Position 5 Substituent Position 6 Substituent Functional Groups Molecular Formula Molecular Weight (g/mol)
6-Chloro-5-propylindoline Indoline Propyl (-C₃H₇) Chlorine (-Cl) None C₁₁H₁₄ClN ~195.69*
6-Chloro-5-methyl-1H-indole Indole Methyl (-CH₃) Chlorine (-Cl) None C₉H₈ClN 165.62
PF-06409577 Indole 4-(1-Hydroxycyclobutyl)phenyl Chlorine (-Cl) Carboxylic acid (-COOH) C₁₉H₁₆ClNO₃ ~341.79*

*Estimated based on structural analogs.

Key Observations :

  • Substituent Size : The propyl group at position 5 increases steric bulk and lipophilicity compared to the methyl group in 6-Chloro-5-methyl-1H-indole. This may enhance membrane permeability but reduce aqueous solubility.
  • Functional Groups : Unlike PF-06409577, which contains a carboxylic acid group (enhancing polarity and hydrogen-bonding capacity), 6-Chloro-5-propylindoline lacks ionizable groups, favoring passive diffusion across biological membranes.
Physicochemical Properties
Compound XLogP3* Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
6-Chloro-5-propylindoline ~3.5 (estimated) 1 (NH indoline) 1 (NH indoline) ~15.8
6-Chloro-5-methyl-1H-indole 3.0 1 (NH indole) 1 (NH indole) 15.8
PF-06409577 ~2.8 (estimated) 2 (-OH, -COOH) 5 (-OH, -COOH, ketone) ~66.7

Key Observations :

  • Polarity : PF-06409577’s carboxylic acid and hydroxyl groups significantly elevate polarity (TPSA = ~66.7 Ų), making it more suited for aqueous environments or targeted protein interactions.
Pharmacological Implications
  • 6-Chloro-5-methyl-1H-indole : Methyl substituents are common in kinase inhibitors due to their balance of lipophilicity and metabolic stability . The chlorine atom may enhance halogen bonding with target proteins.
  • 6-Chloro-5-propylindoline : The propyl group’s extended alkyl chain could improve binding to hydrophobic pockets in targets like G-protein-coupled receptors (GPCRs) or ion channels. However, its lack of ionizable groups may limit solubility in physiological conditions.

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